

Brominated Phenylpyrimidines: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

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The phenylpyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous inhibitors targeting a wide array of enzymes, particularly kinases. The introduction of a bromine atom to this privileged structure can significantly modulate a compound's physicochemical properties and biological activity. This guide provides a comparative analysis of brominated phenylpyrimidine compounds, summarizing their structure-activity relationships (SAR) against various biological targets, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of several brominated phenylpyrimidine derivatives and their analogs, highlighting the impact of bromine substitution on their inhibitory potency.

Compound ID	Target	R1	R2 (Phenyl Ring Substitution)	R3	Biological Activity (IC ₅₀ /MIC)	Cell Line/Enzyme	Reference
11g	BTK	CO-NH- 3-CH ₃ - phenyl	-NH- phenyl-	H	82.76% inhibition @ 100 nM	BTK Enzyme	[1]
3.66 μM	HL60	[1]					
6.98 μM	Raji	[1]					
5.39 μM	Ramos	[1]					
Ibrutinib	BTK	Acrylamide	Phenoxy	H	99.4% inhibition @ 100 nM	BTK Enzyme	[1]
C6	CYP51	Imidazole	2,4- difluorophenyl	² CH(OH) CH(CH ₃)	0.25-1 μg/mL	Candida species	[2]
5c	Bcr/Abl	-NH-(2- methyl-3- chlorophenyl)	H	5-Br	Potent Inhibition	K562	[3]
5e	Bcr/Abl	-NH-(3- trifluoromethylphenyl)	H	5-Br	Potent Inhibition	K562	[3]
9e	Bcr/Abl	-S-(2,4- dichlorophenyl)	H	5-Br	Potent Inhibition	K562	[3]

9f	Bcr/Abl	-S-(2,5-dichlorophenyl)	H	5-Br	Potent Inhibition	K562	[3]
Dasatinib	Bcr/Abl	-	-	-	Potent Inhibition	K562	[3]

Key Structure-Activity Relationship Insights

The data reveals several key trends regarding the impact of bromine substitution on the activity of phenylpyrimidine compounds:

- **Kinase Inhibition:** In the context of tyrosine kinase inhibitors, such as those targeting BTK and Bcr/Abl, the presence and position of a bromine atom on the pyrimidine or phenyl ring can be critical for potency. For instance, in a series of 5-bromo-pyrimidine derivatives, compounds with specific substituted aniline or thioether moieties at other positions demonstrated potent Bcr/Abl kinase inhibition.[3] The electron-withdrawing nature of bromine can influence the electron density of the pyrimidine ring and contribute to key interactions within the ATP-binding pocket of kinases, such as halogen bonding.[4]
- **Antifungal Activity:** For antifungal agents targeting CYP51, the introduction of a bromine atom to the phenyl ring, in combination with other optimal hydrophobic groups, resulted in high activity.[2] Specifically, compound C6, a 2-phenylpyrimidine derivative, exhibited excellent antifungal activity against various *Candida* species. The study highlighted that the highest activity was observed with bromine substitution compared to iodine.[2]
- **Hydrophobicity and Physicochemical Properties:** The incorporation of a bromine atom generally increases the hydrophobicity of a compound.[5] This can enhance membrane permeability and improve interactions with hydrophobic pockets in target proteins, but may also affect solubility and metabolic stability.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

ADP-Glo™ Kinase Assay (for BTK and Bcr/Abl)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

- **Kinase Reaction:** A reaction mixture is prepared containing the kinase (e.g., BTK or Bcr/Abl), the substrate (e.g., a suitable peptide or protein), ATP, and the test compound (brominated phenylpyrimidine derivative or control).
- **Incubation:** The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
- **ADP-Glo™ Reagent Addition:** After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- **Kinase Detection Reagent Addition:** Kinase Detection Reagent is then added to convert the generated ADP into ATP and introduce a luciferase/luciferin system to produce a luminescent signal proportional to the ADP concentration.
- **Signal Measurement:** The luminescence is measured using a plate reader. The inhibitory effect of the test compound is calculated by comparing the signal from the wells containing the inhibitor to the control wells.[\[1\]](#)[\[3\]](#)

MTT Cell Proliferation Assay (for Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

- **Cell Seeding:** Cancer cell lines (e.g., K562, HL60, Raji, Ramos) are seeded in 96-well plates and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the brominated phenylpyrimidine compounds or a vehicle control.
- **Incubation:** The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

- MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- Formazan Solubilization: After a further incubation period, the resulting formazan crystals (a product of MTT reduction by viable cells) are solubilized with a suitable solvent (e.g., DMSO).
- Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC_{50} value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1][3]

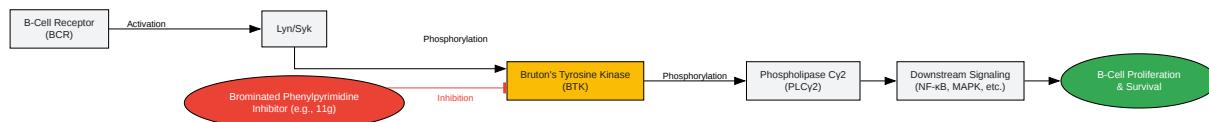
Antifungal Susceptibility Testing (CLSI M27-A3)

This method is used to determine the minimum inhibitory concentration (MIC) of antifungal agents.

- Inoculum Preparation: A standardized suspension of the fungal strain (e.g., *Candida albicans*) is prepared.
- Drug Dilution: Serial dilutions of the test compounds (brominated phenylpyrimidine derivatives) and a reference drug (e.g., fluconazole) are prepared in microtiter plates.
- Inoculation: The fungal inoculum is added to each well of the microtiter plates.
- Incubation: The plates are incubated under appropriate conditions for 24-48 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the control.[2]

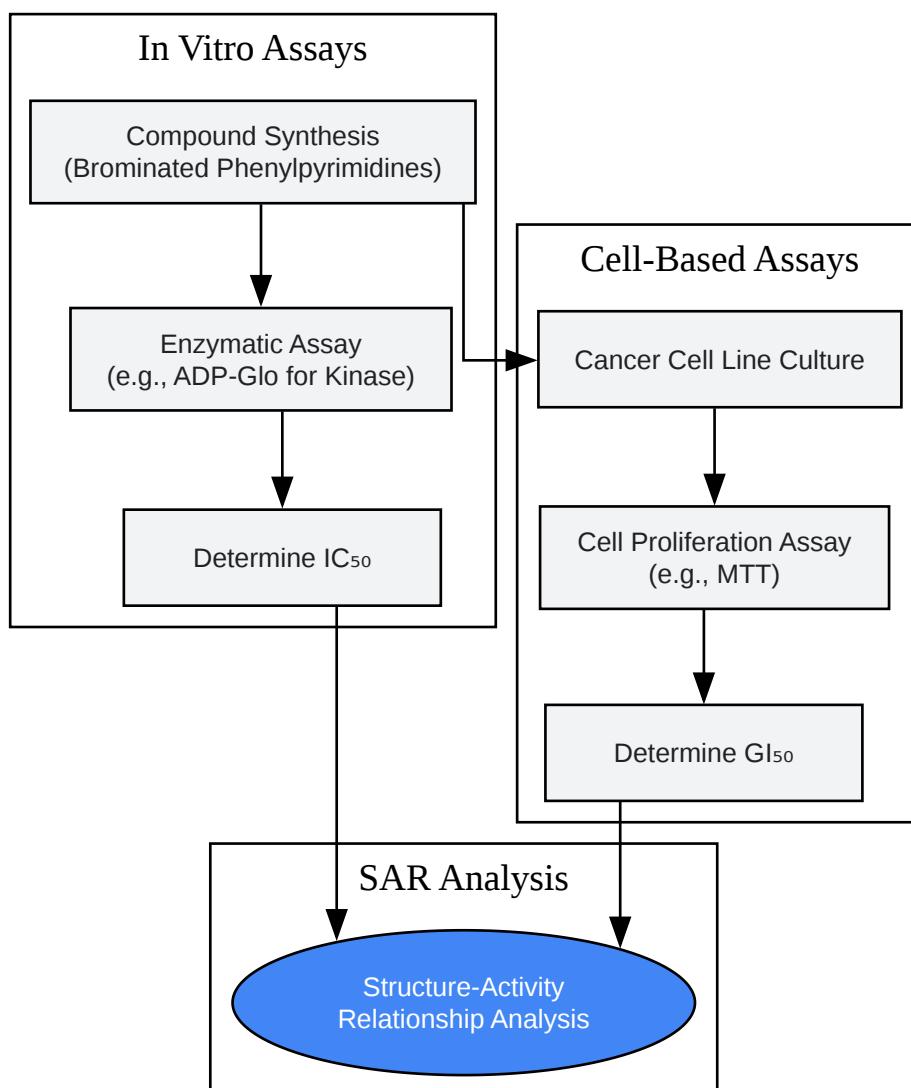
Visualizing Biological Pathways and Experimental Workflows

To better understand the context of the structure-activity relationships, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.



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Caption: BTK Signaling Pathway Inhibition.



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Caption: Kinase Inhibitor Screening Workflow.

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